molecular formula C9H12O6 B14901436 (2S,3S,4R,5R)-Methyl 6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate

(2S,3S,4R,5R)-Methyl 6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate

Cat. No.: B14901436
M. Wt: 216.19 g/mol
InChI Key: UFILMOXYHNVSHW-UKKBYBOISA-N
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Description

Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups and an ethynyl group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The final steps involve deprotection and esterification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Conversion to alkenes or alkanes.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and expands its range of applications.

Properties

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C9H12O6/c1-3-4-5(10)6(11)7(12)8(15-4)9(13)14-2/h1,4-8,10-12H,2H3/t4?,5-,6+,7-,8-/m0/s1

InChI Key

UFILMOXYHNVSHW-UKKBYBOISA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)C#C)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)C#C)O)O)O

Origin of Product

United States

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